2,1,3-Benzothiadiazol-4-amine, 5-chloro-N-(4,5-dihydro-2-thiazolyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,1,3-Benzothiadiazol-4-amine, 5-chloro-N-(4,5-dihydro-2-thiazolyl)- is a chemical compound with the molecular formula C9H9ClN4S2 It is a derivative of benzothiadiazole, a heterocyclic compound containing both sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,1,3-Benzothiadiazol-4-amine, 5-chloro-N-(4,5-dihydro-2-thiazolyl)- typically involves the reaction of 5-chloro-2,1,3-benzothiadiazole with 4,5-dihydro-2-thiazolamine. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3), under reflux conditions. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2,1,3-Benzothiadiazol-4-amine, 5-chloro-N-(4,5-dihydro-2-thiazolyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Amines, thiols, in solvents like DMF or dichloromethane (DCM), often with a base like K2CO3.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Wissenschaftliche Forschungsanwendungen
2,1,3-Benzothiadiazol-4-amine, 5-chloro-N-(4,5-dihydro-2-thiazolyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of materials with specific properties, such as semiconductors or dyes.
Wirkmechanismus
The mechanism of action of 2,1,3-Benzothiadiazol-4-amine, 5-chloro-N-(4,5-dihydro-2-thiazolyl)- is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-2,1,3-benzothiadiazol-4-amine: A closely related compound with similar chemical properties.
Tizanidine hydrochloride: Another benzothiadiazole derivative with different biological activities.
Uniqueness
2,1,3-Benzothiadiazol-4-amine, 5-chloro-N-(4,5-dihydro-2-thiazolyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
87179-44-0 |
---|---|
Molekularformel |
C9H7ClN4S2 |
Molekulargewicht |
270.8 g/mol |
IUPAC-Name |
5-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-2,1,3-benzothiadiazol-4-amine |
InChI |
InChI=1S/C9H7ClN4S2/c10-5-1-2-6-8(14-16-13-6)7(5)12-9-11-3-4-15-9/h1-2H,3-4H2,(H,11,12) |
InChI-Schlüssel |
NQIXPUJMLLZVJT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC(=N1)NC2=C(C=CC3=NSN=C32)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.